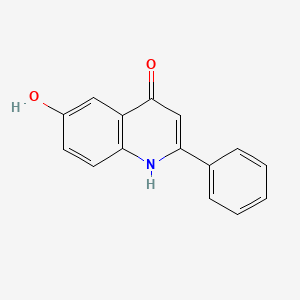

6-hydroxy-2-phenyl-1H-quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-Hydroxy-2-phényl-4(1H)-quinolinone est un composé hétérocyclique avec une structure de base de quinolinone. Ce composé est connu pour ses diverses activités biologiques et a fait l’objet de nombreuses recherches dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Hydroxy-2-phényl-4(1H)-quinolinone implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de Pfitzinger, qui implique la condensation de l’isatine avec un aldéhyde aromatique en présence d’une base. Les conditions de réaction comprennent souvent le chauffage du mélange dans un solvant organique tel que l’éthanol ou l’acide acétique.

Méthodes de production industrielle

La production industrielle de la 6-Hydroxy-2-phényl-4(1H)-quinolinone peut impliquer des versions optimisées des méthodes de synthèse en laboratoire. La production à grande échelle nécessite un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus.

Analyse Des Réactions Chimiques

Types de réactions

La 6-Hydroxy-2-phényl-4(1H)-quinolinone subit divers types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé de quinone.

Réduction : Le groupe carbonyle dans le cycle quinolinone peut être réduit pour former un dérivé d’hydroquinone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.

Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs comme le brome (Br2) ou l’acide nitrique (HNO3).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une quinone, tandis que la réduction du groupe carbonyle peut produire un dérivé d’hydroquinone.

4. Applications de la recherche scientifique

La 6-Hydroxy-2-phényl-4(1H)-quinolinone a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Le composé présente diverses activités biologiques, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : La recherche a montré des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie : Elle est utilisée dans la production de colorants, de pigments et d’autres produits chimiques de spécialité.

Applications De Recherche Scientifique

Pharmacological Applications

Antiplatelet Activity

Research indicates that 6-hydroxy-2-phenyl-1H-quinolin-4-one acts as a specific inhibitor of platelet cAMP phosphodiesterase (PDE), demonstrating notable antiplatelet aggregation effects. This property suggests its potential use in treating cardiovascular diseases, diabetes, hypertension, asthma, and ulcers . The compound's mechanism involves the modulation of cAMP levels within platelets, which is crucial for regulating platelet activation and aggregation.

Anticancer Properties

Several studies have highlighted the anticancer potential of derivatives of this compound. For instance, specific analogs have been shown to induce apoptosis in various cancer cell lines, including HL-60 and COLO 205. These compounds exhibited IC50 values below 1 μM against cancer cells while showing minimal toxicity to normal human cells . Mechanistic studies revealed that these compounds disrupt microtubule assembly and induce G2/M cell cycle arrest, leading to apoptosis through intrinsic and extrinsic signaling pathways .

Structure-Activity Relationship (SAR) Studies

The structure of this compound significantly influences its biological activity. SAR studies have demonstrated that modifications at specific positions on the quinolinone scaffold can enhance its potency against cancer cells. For example, substituents at the 6, 7, and 8 positions have been systematically evaluated for their effects on anticancer activity and selectivity towards tumor cells versus normal cells .

| Substituent Position | Effect on Activity |

|---|---|

| 6 | Increased cytotoxicity |

| 7 | Enhanced selectivity |

| 8 | Improved apoptosis induction |

Inhibition of Key Enzymes

This compound derivatives have also been investigated as inhibitors of key enzymes involved in critical biological processes. For instance, they have shown promise as inhibitors of topoisomerase and IMPDH (inosine monophosphate dehydrogenase), both of which are important targets in cancer therapy . These inhibitory effects can lead to reduced proliferation of cancer cells and enhanced therapeutic efficacy.

Immunosuppressive Properties

In addition to its anticancer activities, certain derivatives of this compound have exhibited immunosuppressive properties. This aspect is particularly relevant for conditions requiring modulation of the immune response, such as autoimmune diseases or transplant rejection .

Case Study 1: Antitumor Efficacy in Mice

A study evaluated the antitumor efficacy of a specific derivative of this compound in a MCF-7 xenograft mouse model. The results indicated significant tumor growth inhibition without adverse effects on body weight, demonstrating its potential as a safe therapeutic agent for breast cancer treatment .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of various quinolinone derivatives, including those based on this compound. The compounds were tested against multiple fungal strains, showing promising results in inhibiting fungal growth through mechanisms involving disruption of cellular integrity .

Mécanisme D'action

Le mécanisme d’action de la 6-Hydroxy-2-phényl-4(1H)-quinolinone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

6-Hydroxyflavone : Un autre composé avec un groupe hydroxyle à la position 6, connu pour son activité anxiolytique.

2-Phénylquinoline : Il n’a pas de groupe hydroxyle mais partage la structure de base de la quinoline.

4-Hydroxyquinoline : Structure similaire mais avec le groupe hydroxyle à la position 4.

Unicité

La 6-Hydroxy-2-phényl-4(1H)-quinolinone est unique en raison du positionnement spécifique des groupes hydroxyle et phényle, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.

Activité Biologique

6-Hydroxy-2-phenyl-1H-quinolin-4-one, a compound characterized by its quinolinone core structure, has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of this compound's significance in medicinal chemistry.

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O

The compound features a hydroxy group at the 6-position and a phenyl group at the 2-position, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it has effective inhibitory action against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

- A study demonstrated that derivatives of this compound exhibited IC50 values as low as 1.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, indicating potent anti-proliferative activity .

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, supported by analyses of apoptotic markers such as Caspase pathways and Bcl-2 family proteins .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity. Research highlighted its effectiveness against viral strains with IC50 values indicating substantial inhibition while maintaining low cytotoxicity . The structure-function relationship suggests that modifications in the phenyl ring can enhance antiviral efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes critical for cancer cell survival by binding to their active sites.

- Receptor Modulation: It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses and apoptosis .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Anticancer Properties: A systematic evaluation showed that compounds derived from this compound exhibited varied activity against different cancer cell lines, with some derivatives outperforming standard chemotherapy agents in terms of potency .

- Antimicrobial Efficacy Assessment: In vitro studies indicated that certain derivatives had enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

Propriétés

Formule moléculaire |

C15H11NO2 |

|---|---|

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

6-hydroxy-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H11NO2/c17-11-6-7-13-12(8-11)15(18)9-14(16-13)10-4-2-1-3-5-10/h1-9,17H,(H,16,18) |

Clé InChI |

FLDBRFCAUNFZEQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.